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3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structure, which combines a naphthyridine moiety with a tetrahydronaphthalene group, linked by an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Naphthyridine Moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Synthesis of the Tetrahydronaphthalene Group: This step often involves hydrogenation of naphthalene derivatives under specific conditions.
Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine and tetrahydronaphthalene moieties.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine or tetrahydronaphthalene rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the naphthyridine and tetrahydronaphthalene moieties.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Compounds with modified functional groups on the naphthyridine or tetrahydronaphthalene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological systems due to its unique structure.
Medicine
Drug Development:
Industry
Polymer Science: Used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(2-naphthyl)-1,2,4-oxadiazole
Uniqueness
- Structural Features : The combination of a naphthyridine moiety with a tetrahydronaphthalene group linked by an oxadiazole ring is unique.
- Reactivity : The compound’s reactivity profile is distinct due to the presence of multiple functional groups.
- Applications : Its potential applications in various fields, including medicinal chemistry and materials science, set it apart from similar compounds.
Properties
IUPAC Name |
3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-13-19(18-8-9-22-11-17(18)12-23-13)20-24-21(26-25-20)16-7-6-14-4-2-3-5-15(14)10-16/h2-5,12,16,22H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVBLYOURACQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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